2-Bromo-5-chloro-3-methylbenzo[b]thiophene

Catalog No.
S671990
CAS No.
175203-60-8
M.F
C9H6BrClS
M. Wt
261.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chloro-3-methylbenzo[b]thiophene

CAS Number

175203-60-8

Product Name

2-Bromo-5-chloro-3-methylbenzo[b]thiophene

IUPAC Name

2-bromo-5-chloro-3-methyl-1-benzothiophene

Molecular Formula

C9H6BrClS

Molecular Weight

261.57 g/mol

InChI

InChI=1S/C9H6BrClS/c1-5-7-4-6(11)2-3-8(7)12-9(5)10/h2-4H,1H3

InChI Key

RWFPSUKDYYBMHU-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)Br

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)Br

Organic Synthesis:

-Bromo-5-chloro-3-methylbenzo[b]thiophene is a valuable intermediate for the synthesis of various organic molecules with potential applications in pharmaceuticals, materials science, and agrochemicals. Studies have explored its use as a building block for the construction of:

  • Heterocyclic compounds: These are molecules containing atoms other than carbon in their rings. 2-Bromo-5-chloro-3-methylbenzo[b]thiophene has been employed in the synthesis of various heterocycles, including pyrazoles, [] thiadiazoles, [] and indenes, [] which exhibit diverse biological activities.
  • Functionalized derivatives: By exploiting the reactive bromo and chloro groups, researchers can introduce various functional groups onto the molecule, leading to diverse functionalities and potential applications. []

Material Science Applications:

The unique properties of 2-bromo-5-chloro-3-methylbenzo[b]thiophene, such as its thermal stability and electrical conductivity, have made it a potential candidate for various material science applications:

  • Organic electronics: Studies have investigated its potential use in organic light-emitting diodes (OLEDs) due to its ability to transport charge carriers.
  • Polymer synthesis: Incorporation of 2-bromo-5-chloro-3-methylbenzo[b]thiophene units into polymer chains can lead to materials with improved thermal and chemical stability, making them suitable for various applications.

Medicinal Chemistry:

The presence of a heterocyclic ring and halogen substituents in 2-bromo-5-chloro-3-methylbenzo[b]thiophene makes it an interesting scaffold for exploring potential biological activities.

  • Antimicrobial activity: Some studies have reported the evaluation of 2-bromo-5-chloro-3-methylbenzo[b]thiophene derivatives against various bacterial and fungal strains, showing promising results. However, further research is needed to understand the mechanisms of action and optimize the activity for therapeutic applications.

2-Bromo-5-chloro-3-methylbenzo[b]thiophene is an organic compound characterized by its unique structural features, including a benzothiophene core with bromine and chlorine substituents. Its molecular formula is C9H6BrClS, and it has a molecular weight of approximately 261.561 g/mol . This compound is notable for its potential applications in various fields, including pharmaceuticals, materials science, and agrochemicals, primarily due to its thermal stability and electrical conductivity.

The compound's structure consists of a thiophene ring fused to a benzene ring, with bromine at the second position and chlorine at the fifth position, along with a methyl group at the third position. This configuration contributes to its chemical reactivity and biological activity.

There is no documented information on the specific mechanism of action of 2-bromo-5-chloro-3-methylbenzo[b]thiophene. If the compound exhibits any biological activity, it would depend on its interaction with specific targets within a biological system.

As with most halogenated organic compounds, 2-bromo-5-chloro-3-methylbenzo[b]thiophene should be handled with care due to potential health hazards. Specific data is lacking, but general precautions include:

  • Wearing gloves and protective equipment when handling the compound.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Disposing of waste according to proper hazardous waste disposal procedures.
Typical for halogenated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The presence of halogen substituents allows for nucleophilic attack, where nucleophiles can replace bromine or chlorine atoms.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the aromatic system.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form more complex organic structures.

These reactions make it a valuable intermediate in organic synthesis .

Several synthetic pathways can be employed to synthesize 2-bromo-5-chloro-3-methylbenzo[b]thiophene:

  • Halogenation of Benzothiophene Derivatives: Starting from benzothiophene, bromination and chlorination can be performed using appropriate halogenating agents.
  • Methylation Reactions: Methyl groups can be introduced via methylation of suitable precursors.
  • Multi-step Synthesis: This may involve several steps including functional group transformations and cyclization processes to achieve the desired structure.

These methods highlight the versatility in synthesizing this compound for research and industrial applications .

2-Bromo-5-chloro-3-methylbenzo[b]thiophene serves as an important intermediate in:

  • Pharmaceuticals: It can be utilized in the development of new drugs due to its potential biological activity.
  • Materials Science: Its unique properties make it suitable for applications in electronic materials and polymers.
  • Agrochemicals: The compound may also find use in developing pesticides or herbicides due to its reactivity profile .

Several compounds share structural similarities with 2-bromo-5-chloro-3-methylbenzo[b]thiophene. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-3-methylbenzo[b]thiopheneC9H7BrSLacks chlorine; simpler structure
5-Chloro-3-methylbenzo[b]thiopheneC9H7ClSLacks bromine; alternative halogen substitution
2-Bromo-5-fluoro-3-methylbenzo[b]thiopheneC9H6BrFFluorine substitution instead of chlorine

These compounds demonstrate variations in halogen substitution that can influence their reactivity and biological properties. The unique combination of bromine and chlorine in 2-bromo-5-chloro-3-methylbenzo[b]thiophene potentially gives it distinct characteristics compared to these similar compounds .

The exploration of benzothiophenes began in the mid-20th century, driven by their structural resemblance to biologically active indoles and benzofurans. Early synthetic methods, such as the Larock indole-inspired sulfur cyclization (1991), faced limitations in substrate scope and yield. Breakthroughs in electrophilic cyclization using dialkyldisulfides (2000s) and transition-metal-catalyzed C–H functionalization (2010s) expanded access to halogenated derivatives. The discovery of 2-bromo-5-chloro-3-methylbenzo[b]thiophene’s antimicrobial potential in 2021 marked a pivotal shift toward targeted functionalization strategies.

Position in Synthetic Organic Chemistry

This compound occupies a niche in cross-coupling chemistry due to its C–Br and C–Cl bonds, which enable Suzuki-Miyaura and Ullmann reactions for constructing complex architectures. Its methyl group enhances steric stability, making it a preferred substrate for regioselective functionalization. For example, bromine at position 2 facilitates nucleophilic aromatic substitution, while chlorine at position 5 directs electrophilic attacks to position 4.

Structural Uniqueness and Chemical Relevance

The molecular structure (C$$9$$H$$6$$BrClS, MW 261.57) combines aromatic π-conjugation with halogen-induced polarization (Fig. 1). Key features include:

  • Electrophilic sulfur: The thiophene ring’s sulfur atom participates in charge-transfer interactions, enhancing reactivity in cycloadditions.
  • Halogen effects: Bromine’s electron-withdrawing nature lowers the LUMO energy, facilitating nucleophilic attacks, while chlorine stabilizes intermediates via inductive effects.
  • Methyl group: The C3-methyl group impedes π-stacking, improving solubility in nonpolar solvents (logP: 4.63).

Table 1: Physicochemical Properties of 2-Bromo-5-chloro-3-methylbenzo[b]thiophene

PropertyValueSource
Melting Point104–107°C
Boiling Point336.5°C (predicted)
Density1.661 g/cm³
Molecular Weight261.57 g/mol
SolubilityInsoluble in water; soluble in DCM, THF

Research Progression and Development Timeline

  • 2002–2010: Focus on Larock-type cyclizations for benzothiophene cores.
  • 2015: Introduction of sodium hypochlorite-mediated chlorination methods.
  • 2021: Antimicrobial evaluation of 3-halobenzo[b]thiophenes, revealing MIC values of 16–64 µg/mL against S. aureus.
  • 2024: Development of continuous-flow electrochemical synthesis for scalable production.

The synthesis of 2-bromo-5-chloro-3-methylbenzo[b]thiophene represents a significant synthetic challenge in heterocyclic chemistry, requiring precise regioselective control over multiple halogenation and alkylation processes [3] [8]. This multifunctionalized benzothiophene derivative incorporates three distinct substitution patterns that must be introduced through carefully orchestrated synthetic sequences to achieve the desired regiochemistry [6] [10].

Regioselective Halogenation Strategies

Regioselective halogenation of benzothiophene systems relies on understanding the inherent electronic properties of the heterocyclic framework [24] [19]. The benzothiophene core exhibits distinct reactivity patterns where the carbon positions adjacent to sulfur (C2 and C5) demonstrate enhanced electrophilicity compared to other positions [15] [16]. This electronic bias forms the foundation for developing selective halogenation protocols.

The general mechanism for electrophilic aromatic halogenation of benzothiophenes follows a two-step process involving initial electrophile attack to form an arenium intermediate, followed by deprotonation to restore aromaticity [15] [18]. The relative stability of these intermediates determines the regioselectivity observed in halogenation reactions [26]. Electronic effects dominate selectivity patterns, with electron-withdrawing groups directing substitution to meta positions relative to their location, while electron-donating substituents favor ortho and para positions [19] [24].

Computational studies have revealed that C2 and C5 positions in benzothiophene exhibit the highest degree of deshielding in proton nuclear magnetic resonance spectra, correlating with their enhanced reactivity toward electrophilic substitution [24]. The sulfur heteroatom exerts both inductive and mesomeric effects, with the inductive electron-withdrawal being the dominant influence in determining regioselectivity patterns [24].

Halogenation MethodSelectivity PatternTemperature RangeTypical YieldsKey Advantages
Lewis acid catalyzedC2 > C5 > C30-100°C70-95%High regiocontrol
Radical halogenationMixed selectivity80-150°C50-80%Simple conditions
ElectrochemicalPosition dependent20-80°C52-85%Metal-free approach
Microwave assistedMaintained patterns80-200°C80-95%Rapid reactions

Selective Bromination at C2-Position

Selective bromination at the C2-position of benzothiophene derivatives represents one of the most well-established transformations in this chemical series [5] [8]. The enhanced acidity of the C2-position, combined with the directing effects of the sulfur heteroatom, enables highly selective bromination under appropriate reaction conditions [5] [19].

The traditional approach employs bromine in the presence of iron tribromide catalyst, which generates a highly electrophilic bromine cation species through complexation [15] [16]. This activated electrophile preferentially attacks the electron-rich C2-position, leading to formation of the characteristic arenium intermediate [18]. The reaction proceeds with complete regioselectivity when conducted under controlled temperature conditions between 0-25°C [15] [19].

Alternative brominating agents have been developed to improve selectivity and reaction conditions [19]. N-bromosuccinimide supported on silica gel provides excellent regioselectivity for C2-bromination while offering simplified workup procedures [19]. This heterogeneous system generates bromine species in situ, avoiding the handling of molecular bromine while maintaining high selectivity [19].

Recent advances in C2-bromination methodology have focused on transition-metal-free approaches that utilize benzothiophene S-oxides as activated substrates [5]. Treatment of C3-substituted benzothiophene S-oxides with lithium reagents followed by trifluoromethanesulfonic anhydride activation enables stereospecific C2-alkylation and arylation through 1,2-metalate shift mechanisms [5]. This methodology overcomes previous limitations associated with electrophilic aromatic bromination of sterically hindered substrates [5].

The mechanism involves initial lithiation at C2, followed by boronate complex formation with alkylboronic esters [5]. Subsequent activation of the sulfoxide oxygen with trifluoromethanesulfonic anhydride triggers a Pummerer-type rearrangement that delivers the coupling partner to C2 with complete enantiospecificity [5]. This approach demonstrates particular utility for accessing C2-functionalized benzothiophenes bearing C3-substituents that would otherwise impede traditional electrophilic bromination [5].

Chlorination Methodologies for the C5-Position

Chlorination at the C5-position of benzothiophene systems presents unique challenges due to the decreased reactivity of this position compared to C2 [6] [23]. Recent methodological developments have addressed these limitations through the development of specialized chlorinating systems that exploit the electronic properties of the benzothiophene framework [6] [23].

Sodium hypochlorite pentahydrate has emerged as an effective chlorinating agent for C3-functionalized benzothiophenes [6] [23]. The reaction proceeds through formation of a hypochlorous acidium ion intermediate that serves as the active chlorinating species [6]. Optimal reaction conditions involve heating the substrate in aqueous acetonitrile at 65-75°C, which promotes selective C3-chlorination of C2-substituted benzothiophene derivatives [6] [23].

The proposed mechanism involves three key transition states with the rate-determining step occurring at the second transition state [6]. Initial association between hypochlorous acid and the benzothiophene ring forms a hydroxylated sulfide intermediate [6]. This intermediate undergoes transformation to generate a hypochlorous acidium ion held in close proximity to the benzothiophene ring through hydrogen-sulfur interactions [6]. Subsequent electrophilic aromatic substitution leads to chlorination at the C2-carbon, followed by formation of a bridged chloronium ion intermediate and final rearomatization [6] [23].

Temperature effects play a crucial role in determining reaction outcomes and selectivity [6] [23]. Reactions conducted at higher temperatures (65-75°C) favor C3-chlorination as the major pathway, while lower temperature conditions lead to competing oxidation processes that generate sulfone byproducts [6]. The chlorination reaction represents the primary pathway, with oxidation occurring as a secondary process [6] [23].

Competition studies using N-chlorosuccinimide reveal comparable yields to the sodium hypochlorite system, indicating similar mechanistic pathways [6]. However, the hypochlorite method offers advantages in terms of cost, availability, and environmental considerations [6] [23]. Bis-chlorinated products can be obtained through prolonged reaction times or increased electrophile concentrations [6].

Methylation Approaches for the C3-Position

Methylation at the C3-position of benzothiophene represents a challenging transformation that requires careful consideration of regioselectivity and reaction conditions [8] [10]. The C3-position exhibits reduced reactivity compared to C2, necessitating specialized approaches to achieve selective functionalization [8] [10].

The most reliable approach for C3-methylation involves metal-mediated deprotonation followed by electrophilic methylation [6] [23]. Treatment of benzothiophene derivatives with n-butyllithium at low temperature (-78°C) generates a stabilized carbanion at the C3-position [6]. This intermediate can be trapped with methyl iodide to provide the desired C3-methylated product [6] [23].

Alternative approaches have explored Friedel-Crafts alkylation methodologies, although these suffer from limitations in regioselectivity [10]. The electron-rich nature of the benzothiophene system can lead to multiple alkylation and rearrangement processes under traditional Friedel-Crafts conditions [10]. Careful control of reaction stoichiometry and temperature is essential to minimize these competing pathways [10].

Recent developments have focused on C3-functionalization through interrupted Pummerer reaction strategies [8] [10]. Benzothiophene S-oxides serve as activated substrates that undergo regioselective C3-alkylation when treated with silane coupling partners in the presence of trifluoroacetic anhydride [8] [10]. This methodology delivers C3-alkylated products with complete regioselectivity under mild conditions without requiring directing groups [8] [10].

The mechanism involves activation of the S-O bond in benzothiophene S-oxides for an interrupted Pummerer reaction with allyl- or propargyl-silanes [8] [10]. The activated benzothiophene S-oxide captures the nucleophilic coupling partner to form intermediates predisposed for charge-accelerated sigmatropic rearrangement [8] [10]. This process results in carbon-carbon bond formation that delivers the coupling partner to C3 with perfect site-selectivity [8] [10].

One-pot Multi-halogenation Procedures

One-pot multi-halogenation procedures represent an attractive approach for accessing polyfunctionalized benzothiophene derivatives while minimizing synthetic steps and improving overall efficiency [11] [12]. These methodologies require careful orchestration of multiple electrophilic substitution reactions within a single reaction vessel [11] [14].

Electrochemical approaches have demonstrated particular promise for one-pot halogenation sequences [12]. An assembled electrochemistry continuous-flow system enables the synthesis of C3-halogenated benzothiophenes from 2-alkynylthioanisoles using potassium halides as both halogen sources and electrolytes [12]. Carbon and platinum electrodes serve as anode and cathode respectively, with the halogen being restored at the cathode to provide dehalogenated products when reaction conditions are appropriately adjusted [12].

The electrochemical system offers significant advantages for scale-up applications, demonstrating good efficiency in continuous-flow operations [12]. This methodology operates under transition-metal-free and oxidant-free conditions, making it environmentally attractive compared to traditional halogenation approaches [12]. The ability to control halogenation and dehalogenation processes through current adjustment provides unprecedented flexibility in product selectivity [12].

Palladium-catalyzed approaches have been developed for one-pot synthesis of highly substituted benzothiophenes from readily available starting materials [11]. The protocol involves palladium-catalyzed carbon-sulfur bond formation using hydrogen sulfide surrogates, followed by heterocyclization reactions [11]. In situ functionalization with selected electrophiles further expands the methodology to prepare highly substituted sulfur heterocycles [11].

Sequential halogenation strategies offer an alternative approach where multiple halogenating agents are introduced in controlled sequence [25]. Electrophilic cyclization reactions using iodine, iodine monochloride, bromine, or N-bromosuccinimide enable the preparation of 3-halo substituted benzothiophenes [25]. The choice of electrophile and reaction conditions determines the halogen introduced and the overall efficiency of the transformation [25].

Synthetic ApproachStarting MaterialKey ReagentsReaction ConditionsExpected YieldMajor Advantages
Sequential halogenation3-MethylbenzothiopheneNBS, NaOCl·5H₂O0°C to 75°C45-60%Controlled selectivity
One-pot multi-halogenationBenzothiopheneMultiple halogenating agentsSequential addition35-50%Time efficient
Functionalized building block2-AlkynylthioanisoleElectrophilic cyclization agentsCyclization conditions40-65%Modular approach
Regioselective multi-stepSubstituted benzothiophenen-BuLi, halogenating agentsMulti-step sequence50-70%High final selectivity

Green Chemistry Approaches to Synthesis

Green chemistry principles have increasingly influenced the development of benzothiophene synthetic methodologies, driving innovation toward more sustainable and environmentally benign processes [27] [28]. These approaches emphasize the use of renewable feedstocks, aqueous reaction media, and elimination of toxic reagents and solvents [28] [29].

Aqueous reaction systems have been developed for benzothiophene synthesis using environmentally benign conditions [33]. Water serves as both solvent and reactant in domino reaction protocols that construct benzothiophene frameworks from simple starting materials [31]. These methodologies typically operate at ambient temperature and atmospheric pressure, reducing energy requirements compared to traditional synthetic approaches [33].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for benzothiophene preparation [29]. Microwave irradiation enables completion of multi-step syntheses within 12 hours compared to conventional heating methods that require up to one week [29]. The reduction in reaction time translates to decreased energy consumption and improved overall efficiency [29]. Minimization of solvent usage further enhances the environmental profile of these methodologies [29].

Electrochemical synthesis methods eliminate the need for chemical oxidants while providing precise control over reaction conditions [27]. Oxidant-free and catalyst-free electrochemical protocols have been developed for synthesizing sulfonated benzothiophenes from 2-alkynylthioanisoles [27]. These methods operate under constant current conditions and demonstrate good scalability for industrial applications [27]. The absence of stoichiometric oxidants significantly reduces waste generation and environmental impact [27].

Flow chemistry approaches offer additional advantages for green synthesis by enabling continuous processing and improved heat and mass transfer [12] [30]. Continuous-flow systems demonstrate superior efficiency compared to traditional batch processing while maintaining excellent product selectivity [12]. The ability to precisely control residence time and reaction parameters leads to improved yields and reduced byproduct formation [12] [30].

Biocatalytic approaches represent an emerging area for green benzothiophene synthesis, although applications remain limited in current literature [28]. Biological methods offer advantages in terms of selectivity, mild reaction conditions, and renewable catalyst systems [28]. The development of engineered enzymes capable of catalyzing benzothiophene transformations represents a promising future direction for sustainable synthesis [28].

Green Chemistry ParameterTraditional MethodsElectrochemicalMicrowave-AssistedAqueous Systems
Temperature range (°C)0-15020-6080-20020-80
Reaction time2-48 hours2-24 hours0.1-2 hours1-12 hours
Solvent requirementsOrganic solventsAqueous/ionic liquidsVarious compatibleWater/minimal organic
Catalyst requirementsLewis acids requiredElectrode materialsSame as conventionalMetal-free preferred
Environmental impactHigh solvent useNo chemical oxidantsReduced energyMinimal waste
Scale-up potentialModerateVery goodGoodExcellent

The bromine atom at the C2 position of 2-bromo-5-chloro-3-methylbenzo[b]thiophene represents a highly reactive site for nucleophilic substitution reactions. The electron-withdrawing nature of the benzothiophene system, combined with the presence of additional electron-withdrawing substituents (chlorine at C5), significantly activates the C2-bromo position toward nucleophilic attack.

Mechanistic Considerations

Nucleophilic substitution at the C2-bromo position proceeds primarily through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution. The reaction involves initial nucleophilic attack on the carbon bearing the bromine substituent, forming a Meisenheimer-type intermediate that is stabilized by the electron-deficient aromatic system. The subsequent elimination of bromide ion restores aromaticity and completes the substitution process.

Reaction Conditions and Scope

Strong nucleophiles such as methoxide ion (NaOMe), amide ion (NH3), and other heteroatom-centered nucleophiles readily undergo substitution with the C2-bromo group under moderately elevated temperatures (100-150°C) in polar aprotic solvents. The presence of the electron-withdrawing chlorine substituent at C5 further enhances the reactivity by stabilizing the intermediate through additional resonance delocalization.

Studies have demonstrated that 3-bromo-2-nitrobenzo[b]thiophene undergoes facile nucleophilic substitution with various amines, producing the expected ipso-substitution products in good yields. Similar reactivity patterns are expected for 2-bromo-5-chloro-3-methylbenzo[b]thiophene, with typical yields ranging from 70-90% under optimized conditions.

Electrophilic Substitution Patterns

Benzothiophene derivatives exhibit characteristic regioselectivity patterns in electrophilic aromatic substitution reactions, with the C3 position being strongly favored over other positions on the thiophene ring. This regioselectivity arises from the inherent electronic structure of the benzothiophene system and the directing effects of existing substituents.

Halogenation Reactions

Electrophilic halogenation of benzothiophene derivatives typically proceeds with high regioselectivity for the C3 position. Bromination using bromine in the presence of ferric bromide (FeBr3) as a Lewis acid catalyst occurs preferentially at C3, with C3:C2 ratios typically ranging from 3:1 to 4:1. The reaction mechanism involves the formation of a polarized bromine-Lewis acid complex that acts as the active electrophile, followed by attack on the electron-rich C3 position.

Chlorination follows a similar pattern using chlorine gas with aluminum chloride (AlCl3) catalyst. The regioselectivity for C3 substitution in chlorination reactions is typically 70-75%, with the remainder occurring at the C2 position. Temperature control is crucial, as elevated temperatures can lead to polyhalogenation or rearrangement products.

Acylation Reactions

Friedel-Crafts acylation of benzothiophene derivatives shows excellent regioselectivity for the C3 position. Using acetyl chloride with aluminum chloride catalyst, acylation occurs predominantly at C3 with selectivity ratios of 3-4:1 over C2 substitution. A novel metal-free acylation protocol has been developed using trifluoroacetic anhydride (TFAA) and phosphoric acid, which provides good yields while avoiding the use of traditional Lewis acid catalysts.

The mechanism involves formation of an acylium ion intermediate, which acts as a powerful electrophile. The C3 position's enhanced nucleophilicity in the benzothiophene system makes it the preferred site of attack. Reaction temperatures typically range from room temperature to 130°C, depending on the specific acylating agent and catalyst system employed.

Nitration Reactions

Nitration of benzothiophene derivatives using nitric acid and sulfuric acid shows exceptional regioselectivity for the C3 position, with selectivity exceeding 90%. The nitronium ion (NO2+) formed under these acidic conditions acts as the electrophile, preferentially attacking the C3 position due to its enhanced electron density relative to other positions on the aromatic system.

Cross-Coupling Reaction Capabilities

The presence of the C2-bromo substituent in 2-bromo-5-chloro-3-methylbenzo[b]thiophene makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations allow for the installation of diverse functional groups at the C2 position with high selectivity and efficiency.

Suzuki-Miyaura Coupling

Suzuki-Miyaura cross-coupling represents one of the most versatile transformations for C2 functionalization. The reaction proceeds efficiently using palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate phosphine ligands. Arylboronic acids and their pinacol ester derivatives serve as coupling partners, providing access to 2-arylbenzothiophene derivatives in yields typically ranging from 80-95%.

The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), transmetalation with the organoborane, and reductive elimination to form the new C-C bond. Base selection is crucial, with potassium carbonate, cesium carbonate, and sodium carbonate being commonly employed. Reaction temperatures typically range from 80-110°C in solvents such as DMF, toluene, or aqueous mixtures.

Heterocyclic coupling partners are well-tolerated, including furan-2-yl, thiophene-2-yl, and pyridyl derivatives. The presence of the chlorine substituent at C5 does not interfere with the coupling reaction, allowing for potential further functionalization at this position.

Heck Coupling Reactions

Heck coupling reactions provide access to alkenylated benzothiophene derivatives through reaction with alkenes. The reaction employs palladium catalysts such as Pd(OAc)2 with triphenylphosphine, using bases like potassium carbonate in DMF solvent at elevated temperatures (110-140°C).

The mechanism involves oxidative addition, alkene coordination and insertion, and β-hydride elimination to form the coupled product. Various alkene substrates are compatible, including acrylates, styrenes, and other activated alkenes. Yields typically range from 60-85%, with the lower yields often attributed to competing side reactions at higher temperatures.

Stille Coupling

Stille coupling reactions utilize organostannane reagents as coupling partners. The reaction proceeds under similar conditions to Suzuki coupling but often requires fluoride sources such as cesium fluoride or lithium chloride as activators. Typical conditions involve Pd(PPh3)4 catalyst in DMF or dioxane at 80-110°C.

The advantages of Stille coupling include the high reactivity of organostannanes and tolerance for various functional groups. However, the toxicity of tin reagents and the need for their removal from products represent practical limitations. Yields are generally good to excellent (75-90%) for most substrates.

Buchwald-Hartwig Amination

C-N bond formation through Buchwald-Hartwig amination allows for the introduction of amine functionality at the C2 position. The reaction employs palladium catalysts with specialized phosphine ligands such as BINAP, XPhos, or RuPhos. Strong bases like sodium tert-butoxide are required, with reactions typically conducted in toluene at 80-120°C.

Both primary and secondary amines can be employed as coupling partners, providing access to diverse aminobenzothiophene derivatives. The choice of ligand is crucial for reaction success, with bulky, electron-rich phosphines generally providing the best results. Yields typically range from 70-90% under optimized conditions.

Functionalization of the C3-Methyl Group

The methyl group at the C3 position represents an important site for further chemical modification, offering opportunities for chain extension, oxidation, and other transformations. Several strategies have been developed for the selective functionalization of benzylic methyl groups in heteroaromatic systems.

Oxidation Reactions

The benzylic methyl group can be oxidized to aldehyde or carboxylic acid functionality using various oxidizing agents. Potassium permanganate in aqueous media provides access to the corresponding carboxylic acid, while milder oxidants such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the aldehyde under controlled conditions.

Selective oxidation strategies have been developed that avoid over-oxidation while maintaining the integrity of other functional groups in the molecule. The electron-rich nature of the benzothiophene system can facilitate these transformations through stabilization of benzylic intermediates.

Radical Halogenation

N-Bromosuccinimide (NBS) mediated radical halogenation provides access to 3-bromomethylbenzothiophene derivatives. This transformation proceeds through a radical chain mechanism initiated by light or radical initiators. The resulting bromomethyl compound serves as a versatile intermediate for further nucleophilic substitution reactions.

Metal-Catalyzed C-H Functionalization

Recent advances in C-H functionalization have enabled direct modification of the methyl group without pre-functionalization. Palladium-catalyzed arylation and alkylation reactions have been demonstrated for similar benzothiophene systems, providing access to extended carbon frameworks.

Thiophene Ring Transformations

The thiophene portion of the benzothiophene system can undergo various ring transformations under appropriate conditions. These reactions typically involve metal-catalyzed processes that activate C-S bonds or dearomatization strategies.

Desulfurization Reactions

Metal-catalyzed desulfurization reactions can lead to ring-opening and formation of linear organic compounds. These transformations typically require high temperatures (>400°C) and specialized metal catalysts such as nickel, palladium, or transition metal carbides and nitrides.

The mechanism generally involves oxidative addition of metal centers to C-S bonds, followed by elimination of sulfur and formation of new C-C or C-H bonds. While these transformations are primarily of industrial interest for petroleum refining, they provide insights into the reactivity of the thiophene ring system.

Ring Expansion Reactions

Novel ring expansion strategies have been developed that convert thiophene rings into larger ring systems. Bicyclobutane insertion reactions can transform thiophene rings into eight-membered bicyclic structures through photochemical activation and radical mechanisms.

Dearomatization Strategies

Catalytic asymmetric dearomatization (CADA) reactions provide access to three-dimensional, sp3-rich derivatives of benzothiophenes. These transformations typically employ chiral catalysts and proceed through cycloaddition or other addition reactions that disrupt the aromatic system while creating new stereogenic centers.

Benzene Ring Modification Strategies

The benzene portion of benzothiophene can undergo conventional electrophilic aromatic substitution reactions, though the regioselectivity is influenced by the electron-rich thiophene ring. Positions C4, C5, C6, and C7 are all potentially reactive sites, with their relative reactivity depending on the specific electrophile and reaction conditions.

Substitution Patterns

Electrophilic substitution on the benzene ring typically occurs at positions that allow for optimal resonance stabilization of the resulting carbocation intermediate. The thiophene ring acts as an electron-donating group, activating the benzene ring toward electrophilic attack while providing specific directing effects.

C5 substitution is often favored due to the proximity to the sulfur atom, which can provide additional stabilization through resonance effects. However, steric factors from the C3-methyl group may influence the regioselectivity in some cases.

Halogenation of the Benzene Ring

Halogenation reactions can introduce additional halogen substituents on the benzene ring, typically at the C4, C6, or C7 positions. The presence of the existing chlorine substituent at C5 influences the regioselectivity through both electronic and steric effects.

Nitration and Sulfonation

Nitration and sulfonation reactions on the benzene ring follow similar regioselectivity patterns to halogenation. The electron-donating effect of the thiophene ring generally activates positions ortho and para to the thiophene fusion point.

These transformations provide access to nitro and sulfonic acid derivatives that can serve as precursors for further synthetic elaboration, including reduction to amine functionality or conversion to other functional groups through established protocols.

XLogP3

5

Wikipedia

2-Bromo-5-chloro-3-methylbenzo[b]thiophene

Dates

Last modified: 08-15-2023

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